3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-14-2-1-12(9-15(14)19)17(22)20-10-16(13-3-8-24-11-13)21-4-6-23-7-5-21/h1-3,8-9,11,16H,4-7,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOAUJBKJBKGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to react 3,4-dichlorobenzoic acid with 2-(thiophen-3-yl)ethylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the benzamide linkage. Subsequently, the morpholino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form dichloro derivatives.
Reduction: : Reduction reactions can be performed to convert the benzamide group to a primary amine.
Substitution: : The morpholino group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are often employed.
Major Products Formed
Oxidation: : Formation of dichloro derivatives.
Reduction: : Production of primary amines.
Substitution: : Introduction of various functional groups at the morpholino position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
Biologically, 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has shown potential in various assays. It may be used in the development of new pharmaceuticals or as a tool compound in biological research.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Its structural complexity and functional groups suggest it may interact with various biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and related benzamide derivatives:
Biological Activity
3,4-Dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHClNOS
- Molecular Weight : 385.3 g/mol
- CAS Number : 946199-53-7
These properties are vital for understanding the compound's interactions and biological implications.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activity. For instance, research on N-Heterocycles has shown that certain derivatives can effectively inhibit viral replication at low concentrations (EC) . The structural modifications in benzamide derivatives often enhance their affinity for viral targets.
Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor properties. One study highlighted the effectiveness of benzamide derivatives against various cancer cell lines, demonstrating moderate to high potency in inhibiting cell proliferation . The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell survival.
Insecticidal Activity
Insect growth regulation studies have revealed that certain benzamide derivatives possess larvicidal effects against agricultural pests. For example, bioassays conducted on acetamido derivatives showed moderate to good larvicidal activities . This suggests potential applications in pest management.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and tumor growth.
- Receptor Binding : Its structural features allow it to bind effectively to receptors involved in cellular signaling pathways.
Case Study 1: Antiviral Efficacy
A study published in MDPI demonstrated that a structurally similar compound showed an EC value of 0.96 µg/mL against Dengue virus (DENV), indicating significant antiviral potential . The findings suggest that further optimization of the benzamide structure could yield even more effective antiviral agents.
Case Study 2: Antitumor Activity
In another investigation focusing on RET kinase inhibitors, compounds related to this compound exhibited strong inhibitory effects on RET kinase activity, which is implicated in various cancers . This study underscores the therapeutic potential of benzamide derivatives in oncology.
Biological Activity Summary Table
Q & A
Basic Research Question
- X-ray crystallography : Use SHELX software () for structure solution. Key steps:
- Grow single crystals via slow evaporation (solvent: dichloromethane/methanol).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL to confirm bond angles and dihedral angles between the morpholine and thiophene moieties.
- NMR : Assign peaks using 2D experiments (HSQC, HMBC):
What computational strategies (e.g., DFT, molecular docking) predict the compound’s electronic properties and potential biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Use Gaussian or ORCA to calculate:
- Molecular docking : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Validate with binding free energy (ΔG) and RMSD values (<2.0 Å). Compare with known inhibitors (e.g., benzamide-based drugs) .
How do structural modifications (e.g., thiophene vs. phenyl substituents) influence biological activity, and what SAR trends emerge?
Advanced Research Question
highlights the importance of substituent positioning in benzamide derivatives. For this compound:
- Thiophene vs. phenyl : Thiophene’s sulfur atom enhances π-stacking with aromatic residues in enzyme active sites.
- Morpholine moiety : Improves solubility and modulates pharmacokinetics.
- SAR testing : Synthesize analogs (e.g., replacing 3,4-dichloro with nitro or cyano groups) and assay for activity (e.g., enzyme inhibition, cellular uptake). Use regression models to correlate substituent electronic parameters (Hammett σ) with bioactivity .
How should researchers address contradictions between in vitro activity data and computational predictions for this compound?
Advanced Research Question
Discrepancies may arise from:
- Solvent effects in simulations : Implicit solvent models (e.g., PBS in docking) vs. experimental buffer conditions.
- Protein flexibility : Rigid docking vs. molecular dynamics simulations.
- Assay variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition).
Resolution : Perform meta-analysis of multiple datasets (e.g., PubChem BioAssay data) and apply statistical weighting to resolve outliers .
What regulatory considerations apply to this compound given its structural similarity to controlled substances (e.g., AH-7921)?
Advanced Research Question
The compound’s benzamide core and morpholine-thiophene substituents resemble Schedule I opioids (). Key steps for compliance:
- Legal screening : Cross-reference with the UN International Drug Control Conventions ().
- Analytical differentiation : Use HRMS (high-resolution mass spectrometry) and IR spectroscopy to distinguish from controlled analogs (e.g., AH-7921) via exact mass and functional group fingerprints .
How can researchers validate the compound’s metabolic stability and toxicity profile in preclinical studies?
Advanced Research Question
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS.
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4).
- In vivo : Administer to rodents (IV/PO), collect plasma for pharmacokinetic analysis (AUC, t1/2).
- Toxicity : Ames test (mutagenicity), hERG assay (cardiotoxicity). Compare with structurally related compounds in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
